molecular formula C10H13NO2 B11799656 1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone

1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone

Cat. No.: B11799656
M. Wt: 179.22 g/mol
InChI Key: MJHCONDNLSHLCI-UHFFFAOYSA-N
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Description

1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone is an organic compound that features a furan ring and a pyrrolidine ring connected by an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone typically involves the reaction of furan-2-yl compounds with pyrrolidine derivatives. One common method is the condensation reaction between furan-2-carbaldehyde and pyrrolidine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Furan-2-yl)pyrrolidin-1-yl)ethanone is unique due to the presence of both furan and pyrrolidine rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

1-[2-(furan-2-yl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C10H13NO2/c1-8(12)11-6-2-4-9(11)10-5-3-7-13-10/h3,5,7,9H,2,4,6H2,1H3

InChI Key

MJHCONDNLSHLCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=CC=CO2

Origin of Product

United States

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